Overcomes limitations of pseudoephedrine for constructing quaternary stereocenters.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a C2-symmetric chiral amino alcohol widely used as a chiral auxiliary and as a precursor for chiral ligands in asymmetric synthesis. Its core value lies in its rigid diphenyl structure, which provides a well-defined steric environment for inducing high levels of stereoselectivity in chemical reactions. This compound is a key component in creating enantiomerically pure molecules, a critical requirement in pharmaceutical and fine chemical manufacturing. It serves as a foundational building block for more complex chiral ligands, such as (1S,2S)-DAIPEN, used in highly efficient asymmetric hydrogenation catalysts.
Substituting (1S,2S)-2-Amino-1,2-diphenyl-ethanol with its enantiomer, (1R,2R), will invert the stereochemical outcome of a reaction, leading to the undesired enantiomer of the final product. Using a diastereomer, such as (1R,2S)-2-amino-1,2-diphenylethanol, will result in a completely different three-dimensional arrangement of the directing groups, leading to poor stereoselectivity and reduced yields. Crude mixtures or racemic forms introduce competing reaction pathways, resulting in low enantiomeric excess and complex purification challenges. Common in-class substitutes like pseudoephedrine, while effective in some cases, fail to provide the same level of stereocontrol, particularly in the synthesis of sterically demanding structures such as those with quaternary carbon centers. The choice of this specific (1S,2S) isomer is therefore a critical process parameter for achieving a targeted stereochemical outcome with high purity.
In the asymmetric synthesis of challenging α,α-disubstituted carboxylic acids, the N-methylated analog of the target compound, (1S,2S)-pseudoephenamine, demonstrates significantly higher diastereoselectivity compared to the widely used chiral auxiliary, (+)-pseudoephedrine. For the alkylation of an α-methyl-α-phenylacetamide derivative with methyl iodide to form a quaternary carbon center, the pseudoephenamine auxiliary achieved a diastereomeric ratio (d.r.) of 97:3. In contrast, the pseudoephedrine-derived amide yielded a d.r. of only 89:11 under identical conditions.
| Evidence Dimension | Diastereomeric Ratio (d.r.) in Asymmetric Alkylation |
| Target Compound Data | 97:3 d.r. (using (1S,2S)-pseudoephenamine, a close structural analog) |
| Comparator Or Baseline | (+)-pseudoephedrine auxiliary: 89:11 d.r. |
| Quantified Difference | An 8-point improvement in diastereomeric ratio, which can significantly reduce purification costs and improve isolated yield of the desired stereoisomer. |
| Conditions | Sequential enolization-alkylation of α-methyl-α-phenylacetamide derivatives with methyl iodide using LDA as the base. |
For synthesizing complex molecules with quaternary stereocenters, this auxiliary provides higher purity and yield, reducing the need for extensive chromatographic separation from the undesired diastereomer.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a direct precursor to (1S,2S)-DAIPEN, a key chiral diamine ligand used in highly active Noyori-type ruthenium catalysts. The RuCl2(xylbinap)((S,S)-daipen) complex is exceptionally effective for the asymmetric hydrogenation of simple ketones. For example, the hydrogenation of acetophenone using this catalyst system can achieve a quantitative yield and an enantiomeric excess (ee) of 99%. This level of performance is a benchmark in the field and is attributed to the specific steric and electronic properties conferred by the DAIPEN ligand.
| Evidence Dimension | Enantiomeric Excess (ee) and Yield in Ketone Hydrogenation |
| Target Compound Data | Precursor to a ligand that enables up to 99% ee and quantitative yield. |
| Comparator Or Baseline | Many other catalytic systems provide lower enantioselectivity or require higher catalyst loadings for similar substrates. |
| Quantified Difference | Achieves near-perfect enantioselectivity (99% ee), which is the highest tier of performance for this class of transformation. |
| Conditions | Asymmetric hydrogenation of acetophenone using a RuCl2(xylbinap)((S,S)-daipen) catalyst in 2-propanol with a base. |
Procuring this compound provides access to top-tier catalyst systems for large-scale production of chiral alcohols, a critical precursor for many pharmaceuticals and high-value chemicals.
A significant, procurement-relevant advantage of using this compound's scaffold is the high propensity for its amide derivatives to be crystalline solids. The N-methylated analog, pseudoephenamine, consistently forms crystalline amides, whereas the corresponding derivatives of the common substitute pseudoephedrine are often oils or amorphous solids. For example, after alkylation, the crude product derived from the pseudoephenamine auxiliary can often be purified to >99% diastereomeric excess by simple recrystallization, avoiding the need for costly and time-consuming column chromatography. The target compound's rigid diphenyl structure contributes to this favorable crystallization behavior.
| Evidence Dimension | Physical Form of Amide Derivatives |
| Target Compound Data | Derivatives (specifically N-methylated analog) have a high propensity to be crystalline solids. |
| Comparator Or Baseline | Derivatives of pseudoephedrine are frequently oils or amorphous solids. |
| Quantified Difference | Not applicable (qualitative difference with quantitative impact on process efficiency). |
| Conditions | N-acyl amide derivatives used in asymmetric alkylation reactions. |
The ability to purify intermediates via crystallization instead of chromatography dramatically reduces solvent consumption, labor costs, and processing time, making it a more scalable and cost-effective option for industrial production.
This compound is the right choice when used as a chiral auxiliary for the synthesis of highly substituted, enantiomerically pure carboxylic acids, particularly those with a quaternary stereocenter. The high diastereoselectivity it imparts, coupled with the crystalline nature of its amide intermediates, allows for efficient, scalable production with simplified purification protocols compared to using more common auxiliaries like pseudoephedrine.
As the direct and essential precursor to the (1S,2S)-DAIPEN ligand, this compound is the material of choice for researchers and manufacturers developing or utilizing Noyori-type catalysts for the large-scale, enantioselective reduction of ketones to chiral alcohols. Its use enables the creation of catalytic systems that deliver products with exceptionally high enantiomeric purity (≥99% ee) and yield, which is critical for pharmaceutical API synthesis.
In process chemistry and scale-up operations, minimizing reliance on column chromatography is a major goal. The demonstrated tendency of this auxiliary's derivatives to crystallize readily makes it a strategic choice over alternatives that produce oily or amorphous intermediates. Procuring this compound is justified when the downstream process benefits significantly from purification by recrystallization, leading to lower production costs and higher throughput.
Irritant